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molecular formula C11H16N2O2 B1330841 Benzyl (3-aminopropyl)carbamate CAS No. 46460-73-5

Benzyl (3-aminopropyl)carbamate

Cat. No. B1330841
M. Wt: 208.26 g/mol
InChI Key: JXWABCYGGVHAHB-UHFFFAOYSA-N
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Patent
US08865863B2

Procedure details

To a solution of 1,3-propanediamine (6.50 g, 87.0 mol) in 250 mL of abs. EtOH was added benzyl phenyl carbonate (20.0 g, 87.0 mmol). The solution was stirred overnight. A white precipitate formed. The solvent was removed in a rotary evaporator, and the residue was taken up with 100 ml of distilled H2O. This was followed by acidification with 2M HCl to pH 1-2, and 4× extracting with 250 mL of CH2Cl2 each time. The aqueous phase was rendered strongly alkaline with 2M NaOH and extracted 4× with 250 mL of CH2Cl2 each time. The combined organic phases were dried over Na2SO4, subsequently the solvent was removed in a rotary evaporator to obtain the product as a viscid white mass (4.70 g, 26%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][NH2:4].[C:6](=O)([O:15]C1C=CC=CC=1)[O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CCO>[NH2:4][CH2:3][CH2:2][CH2:1][NH:5][C:6](=[O:15])[O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C(CCN)N
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(OCC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed
CUSTOM
Type
CUSTOM
Details
The solvent was removed in a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracting with 250 mL of CH2Cl2 each time
EXTRACTION
Type
EXTRACTION
Details
extracted 4× with 250 mL of CH2Cl2 each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
subsequently the solvent was removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to obtain the product as a viscid white mass (4.70 g, 26%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NCCCNC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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